molecular formula C9H16N2O B1415543 (3S)-3-(azetidine-1-carbonyl)piperidine CAS No. 1867492-22-5

(3S)-3-(azetidine-1-carbonyl)piperidine

Cat. No. B1415543
CAS RN: 1867492-22-5
M. Wt: 168.24 g/mol
InChI Key: SYEFRAZPIYIRQB-QMMMGPOBSA-N
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Description

(3S)-3-(azetidine-1-carbonyl)piperidine, also known as 3S-AzePipe, is a small molecule with a unique structure that has been studied for its potential uses in scientific research. It is a member of the piperidine family of compounds, which are characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. The unique structure of 3S-AzePipe makes it a versatile molecule, with potential applications in various areas of research.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

(Feskov et al., 2019) explored 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, designed and synthesized as advanced building blocks for drug discovery. They demonstrated the increased conformational flexibility of these compounds, suggesting their potential utility in lead optimization programs.

Agonists for Human β3 Adrenergic Receptor

(Sum et al., 2003) investigated piperidine, pyrrolidine, and azetidine sulfonamides as linkers in designing novel human beta(3) adrenergic receptor agonists. Their study identified specific azetidine and piperidine derivatives as potent agonists with good selectivity.

Stereoselective Synthesis of Cis-3,4-Disubstituted Piperidines

(Mollet et al., 2011) focused on the reactivity of 2-(2-mesyloxyethyl)azetidines for the first time, leading to the stereoselective preparation of various 4-substituted piperidines. This approach offered an alternative for preparing valuable templates in medicinal chemistry.

Carbon Dioxide Insertion in Azetidine Reaction

(Shi et al., 2000) discovered an unexpected carbon dioxide insertion in the reaction of trans-2,4-disubstituted azetidine with specific chlorides. This simple reaction process is related to carbon dioxide fixation without a metal catalyst, showcasing a potential application in environmental chemistry.

Design and Synthesis of Novel Human β3 Adrenergic Receptor Agonists

(Sum et al., 2003) examined cyclic amine sulfonamides, including azetidine, in the design and synthesis of novel human beta(3) adrenergic receptor agonists. This study indicated the effectiveness of these compounds in drug design for specific receptor targeting.

Applications in Synthesis and Pharmacology

(Mollet et al., 2013) developed a method to transform azetidines into novel 5,5-dimethylpiperidin-4-ones through a ring expansion-oxidation protocol. This method's versatility is valuable in synthetic chemistry and pharmacology.

properties

IUPAC Name

azetidin-1-yl-[(3S)-piperidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEFRAZPIYIRQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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